Tert-butyl 6-amino-5-bromopyridine-2-carboxylate
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Overview
Description
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-5-bromopyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by the introduction of the tert-butyl ester and amino groups. One common method involves the bromination of 2-carboxypyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The resulting brominated intermediate is then reacted with tert-butyl alcohol and a suitable catalyst to form the tert-butyl ester. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-amino-5-bromopyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Tert-butyl alcohol: Used for esterification reactions.
Ammonia or amine sources: Used for nucleophilic substitution reactions.
Palladium catalysts: Used for coupling reactions.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Aminopyridines: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
Chemistry: Tert-butyl 6-amino-5-bromopyridine-2-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a model compound for investigating the binding affinity and specificity of pyridine-based ligands .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-5-bromopyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 6-amino-5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 6-amino-5-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 6-amino-5-iodopyridine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Tert-butyl 6-amino-5-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in various chemical reactions.
Properties
IUPAC Name |
tert-butyl 6-amino-5-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPXWNMULUGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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